molecular formula C6H2BrClFN3 B13896960 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B13896960
M. Wt: 250.45 g/mol
InChI Key: CTOXACJOIMMMQH-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a halogenated heterocyclic compound featuring a fused pyrrolo-triazine core. This scaffold is structurally related to antiviral agents like remdesivir, a pyrrolo[2,1-f][1,2,4]triazine derivative with demonstrated efficacy against RNA viruses . The compound’s substitution pattern—bromine at position 7, chlorine at position 2, and fluorine at position 5—confers distinct electronic and steric properties, influencing its reactivity, pharmacokinetics, and biological activity. Its synthesis typically involves multistep halogenation and cyclization strategies, as seen in related pyrrolotriazine derivatives .

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H

InChI Key

CTOXACJOIMMMQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1F)C=NC(=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with methyl pyrrole-2-carboxylate or related pyrrole derivatives. For example, methyl pyrrole-2-carboxylate undergoes N-amination using chloramine (NH2Cl) to introduce the N–N bond essential for triazine formation.

  • Subsequent treatment with benzoyl isothiocyanate yields an intermediate pyrrole derivative, which upon hydrolytic cyclization under alkaline conditions (e.g., 2 M NaOH) forms a bicyclic compound.

Formation of the Triazine Ring

  • Cyclization to form the triazine ring is typically achieved by reaction of the N-aminated pyrrole intermediate with formamide or formamidine acetate, leading to annulation of the triazine ring fused to the pyrrole.

  • This step is critical and often conducted under controlled temperature and solvent conditions to ensure high yield and purity.

Halogenation Steps

  • Chlorination at the 2-position is commonly performed using phosphoryl chloride (POCl3), which selectively chlorinates the triazine ring at the reactive C-4 position, yielding 2-chloro derivatives.

  • Bromination at the 7-position is achieved using N-bromosuccinimide (NBS), which shows regioselectivity favoring the C-7 position over C-5, with a typical ratio of about 5:1.

  • Fluorination at the 5-position is less commonly detailed but can be introduced via selective halogen exchange or direct fluorination methods depending on the precursor used.

Final Adjustments and Purification

  • After halogenation, reduction steps using sodium borohydride (NaBH4) may be employed to remove unwanted chlorines or reduce byproducts, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore aromaticity.

  • The final compound is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and crystallographic methods to confirm structure and purity.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Product/Transformation Yield (%) Notes
1 Methyl pyrrole-2-carboxylate + NH2Cl N-aminated pyrrole derivative 75-85 Key N–N bond formation
2 Benzoyl isothiocyanate, hydrolysis (2 M NaOH) Bicyclic pyrrole intermediate High Hydrolytic cyclization
3 Formamide or formamidine acetate Triazine ring cyclization High Annulation step
4 POCl3 2-Chloro substitution Moderate Selective chlorination
5 NBS 7-Bromo substitution Moderate Regioselective bromination (C-7)
6 NaBH4 reduction, DDQ oxidation Aromatic restoration, dechlorination Good Final adjustments

Detailed Notes on Reaction Conditions and Yields

  • The N-amination step is performed at mild temperatures (25–35 °C) for 2–4 hours in the presence of sodium hypochlorite, ammonium chloride, and phase transfer catalysts such as methyltrioctylammonium chloride (Aliquat 336) to enhance the reaction efficiency.

  • The cyclization with formamide is typically carried out under reflux conditions to promote ring closure.

  • Halogenation with POCl3 requires controlled temperature to avoid over-chlorination or degradation; typically, the reaction is done at 0–50 °C.

  • Bromination with NBS is conducted in solvents like DMF or dichloromethane, with reaction times optimized to maximize C-7 substitution and minimize side reactions.

  • The overall yield for the triazine compounds is reported between 75% and 85%, indicating a relatively efficient synthetic route.

Analytical Characterization

  • The synthesized compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^13C NMR, with spectra recorded in solvents such as DMSO-d6 or CD3OD at frequencies ranging from 200 MHz to 500 MHz.

  • Crystallographic analysis (ORTEP diagrams) is used to confirm the molecular structure and substitution pattern.

  • Mass spectrometry and elemental analysis further confirm the molecular weight and purity.

Chemical Reactions Analysis

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

  • The dichloro substitution (positions 2 and 4) may enhance steric hindrance compared to the mono-chloro/fluoro substitution in the target compound .
  • 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1956381-70-6): Bromine at position 6 and chlorine at 4 create a distinct electronic profile. Such variations impact molecular packing and non-covalent interactions, as observed in X-ray studies of brominated pyrazolo-triazines .

Halogen-Type Comparisons

  • Fluorine at position 5 enhances metabolic stability due to its electronegativity and small atomic radius .

Pharmacological and Toxicity Profiles

Compound hERG IC50/Inhibition Plasma Free Concentration (MED) Key Applications
7-Bromo-2-chloro-5-fluoro Not reported Not available Antiviral research (inferred)
7-Bromopyrrolo[2,1-f][1,2,4]triazine (20) 2.5 μM (IC50) 18 nM at MED (mouse) α7 Nicotinic receptor ligand
7-Chloropyrrolo[2,1-f][1,2,4]triazine (21) 42% inhibition at 3.0 μM 18 nM at MED (mouse) α7 Nicotinic receptor ligand

The bromo derivative (20) exhibits higher hERG channel affinity (IC50 = 2.5 μM) than the chloro analog (21), suggesting bromine’s larger size and polarizability contribute to off-target interactions .

Structural and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) PSA (Ų)
7-Bromo-2-chloro-5-fluoro C₆H₂BrClFN₃ 250.46 ~2.1 45.3
5-Bromo-2,4-dichloro (2216746-83-5) C₆H₂BrCl₂N₃ 267.91 ~2.8 38.7
4-Chloro-5-fluoro (2306272-83-1) C₆H₃ClFN₃ 171.56 ~1.5 45.3

Biological Activity

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C6_6H2_2BrClFN3_3
  • Molecular Weight : 250.46 g/mol
  • CAS Number : 2830342-74-8

The biological activity of 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. The halogen substituents (bromine, chlorine, and fluorine) enhance its binding affinity to various biological targets. Research indicates that this compound may interfere with DNA replication processes and inhibit specific kinases associated with cancer progression.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine:

  • Inhibition of Kinases : The compound has been identified as a dual inhibitor of c-Met and VEGFR-2, which are critical pathways in tumor growth and metastasis .
  • Cell Line Studies : In vitro studies have demonstrated that it slows cellular proliferation in human colon tumor cell lines .

Comparative Analysis

The following table summarizes the biological activities of 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine compared to related compounds:

Compound NameActivity TypeIC50_{50} / EC50_{50} Values
7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazineAnticancer AgentNot specified
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazineKinase InhibitorNot specified
Pyrrolo[2,1-F][1,2,4]triazine derivativesVarious ActivitiesEC50_{50} = 3.98 μM (anti-HIV)

Case Studies

Recent case studies have further elucidated the efficacy of this compound:

  • Study on Anticancer Activity : A study published in PMC reported that 7-bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine exhibited significant inhibition of c-Met/VEGFR-2 pathways in various cancer cell lines . This study emphasizes its potential as a lead compound for developing targeted cancer therapies.
  • Mechanistic Insights : Another investigation revealed that the compound's interaction with DNA and key protein kinases could lead to apoptosis in cancer cells. The study utilized molecular docking simulations to predict binding affinities and elucidate interaction mechanisms .

Q & A

Q. How to analyze reaction kinetics for halogen exchange reactions involving this compound?

  • Methodological Answer :
  • Pseudo-first-order kinetics : Vary nucleophile concentration (e.g., KI) and track reaction progress via 19F NMR.
  • Isotopic labeling : Use 18O-labeled water to probe mechanistic pathways in hydrolysis reactions .

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